molecular formula C12H24N2O3S B4428225 N-butyl-1-(ethylsulfonyl)piperidine-4-carboxamide

N-butyl-1-(ethylsulfonyl)piperidine-4-carboxamide

Cat. No.: B4428225
M. Wt: 276.40 g/mol
InChI Key: QZUBOILZYYFUNQ-UHFFFAOYSA-N
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Description

N-butyl-1-(ethylsulfonyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a butyl group at the carboxamide nitrogen and an ethylsulfonyl substituent at the piperidine ring’s 1-position. The ethylsulfonyl group is a critical functional moiety, likely influencing solubility, metabolic stability, and target binding affinity. Its synthesis would presumably follow protocols similar to those used for related compounds, such as acylations with ethylsulfonyl chloride under mild conditions .

Properties

IUPAC Name

N-butyl-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3S/c1-3-5-8-13-12(15)11-6-9-14(10-7-11)18(16,17)4-2/h11H,3-10H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUBOILZYYFUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCN(CC1)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(ethylsulfonyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with butyl and ethylsulfonyl groups. . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(ethylsulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

N-butyl-1-(ethylsulfonyl)piperidine-4-carboxamide is being investigated for its therapeutic potential. Piperidine derivatives are known for their diverse biological activities, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, making it a candidate for drug development targeting diseases such as cancer or metabolic disorders.
  • Receptor Modulation : Its structure suggests potential interactions with various receptors, which could lead to novel therapeutic agents.

Biological Studies

Research indicates that compounds with similar structures have been utilized in biological assays to explore their effects on cellular pathways:

  • Inhibition of Kinases : Compounds related to piperidine derivatives have shown efficacy as inhibitors of protein kinases (e.g., PKB/Akt), which play crucial roles in cell signaling and cancer progression .
    CompoundTargetIC50 (nM)Selectivity
    NEtBSPKB150High
    CCT128930PKB100Moderate

Synthetic Applications

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules : Its functional groups allow for further derivatization, enabling the creation of more complex chemical entities used in pharmaceuticals and agrochemicals.

Case Study 1: Inhibition of Protein Kinase B (PKB)

A study demonstrated that piperidine derivatives effectively inhibit PKB, a target involved in cancer signaling pathways. This compound was synthesized and tested alongside other analogs. Results indicated significant inhibition of PKB activity, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of piperidine derivatives, including this compound. The compound exhibited activity against various bacterial strains, suggesting its utility in developing new antibiotics.

Mechanism of Action

The mechanism of action of N-butyl-1-(ethylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares N-butyl-1-(ethylsulfonyl)piperidine-4-carboxamide with four structurally related piperidine-4-carboxamide derivatives synthesized in recent studies (). Key differences in substituents, synthesis methods, and physicochemical properties are highlighted.

Structural Variations
Compound ID N-Substituent Piperidine-1-Substituent Additional Modifications
Target Compound N-butyl Ethylsulfonyl None
(2hb) N-ethyl Ethylsulfonyl 3',5'-Dichlorobiphenylmethyl at C4
(2eb)/(2fb) N-ethyl Tetrahydrofuran-2-carbonyl (R/S) 3',5'-Dichlorobiphenylmethyl at C4
(2gb) N-ethyl Benzoyl 3',5'-Dichlorobiphenylmethyl at C4

Key Observations :

  • The N-butyl group may confer increased lipophilicity compared to the N-ethyl group in 2hb, influencing pharmacokinetics .

Key Observations :

  • Ethylsulfonyl chloride (used in 2hb) requires dichloromethane (DCM) as a solvent, contrasting with DMF for benzoyl or tetrahydrofuran-based acylations.
  • Benzoyl chloride achieved the highest yield (84%), suggesting steric or electronic advantages in coupling reactions .
Physicochemical Properties

All analogs, including 2hb, were isolated as white crystalline solids and characterized via $ ^1H $ NMR and high-resolution mass spectrometry (HRMS). The ethylsulfonyl group in 2hb and the target compound may enhance stability against enzymatic degradation compared to ester-based substituents (e.g., tetrahydrofuran-carbonyl) .

Pharmacological Context and Research Findings

While the target compound’s bioactivity remains uncharacterized in the provided evidence, structurally related piperidine-4-carboxamides have shown promise as antiviral agents. For example, derivatives with fluorobenzyl or naphthalene substituents demonstrated inhibitory activity against SARS-CoV-2 in preliminary studies . The ethylsulfonyl moiety in the target compound may similarly enhance interactions with viral proteases or host receptors, though experimental validation is needed.

Biological Activity

N-butyl-1-(ethylsulfonyl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives, which are recognized for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a butyl group and an ethylsulfonyl moiety. The presence of these functional groups is crucial for its biological activity, influencing its interaction with various molecular targets.

The precise mechanism of action for this compound is not fully elucidated in the literature. However, similar compounds have demonstrated interactions with various receptors and enzymes, suggesting that this compound may modulate similar pathways. For instance, piperidine derivatives are often investigated for their role in enzyme inhibition and receptor binding, which can lead to therapeutic effects in different disease models.

Biological Activities

Case Study 1: Antiviral Screening

In a study evaluating the antiviral properties of piperidine derivatives, compounds similar to this compound were screened against SARS-CoV-2 proteases. While no significant inhibition was noted at higher concentrations, the study highlighted the importance of structural optimization for enhancing antiviral activity .

Case Study 2: Cancer Cell Line Evaluation

A comparative analysis of piperidine derivatives demonstrated varying levels of cytotoxicity against different cancer cell lines. The results indicated that modifications at specific positions on the piperidine ring significantly influenced biological activity. This suggests that this compound could be optimized for improved efficacy against cancer cells .

Data Table: Biological Activities of Piperidine Derivatives

Compound NameActivity TypeTarget/Cell LineIC50 (µM)Reference
This compoundAntiviralSARS-CoV-2 ProteaseNot determined
1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidineAntihypertensiveSpontaneously Hypertensive RatsNot specified
Piperidine Derivative XAnticancerHepG2 Cancer Cells5–10

Q & A

Q. Methodological Considerations :

  • Catalyst optimization : Transition-metal catalysts (e.g., Pd for coupling reactions) can improve yields .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for sulfonylation .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Table 1 : Example Reaction Yields Under Different Conditions

StepCatalystSolventYield (%)Purity (%)
1EDC/HOBtDMF7892
2NonePyridine8595
3K₂CO₃AcCN7090

Which advanced characterization techniques are critical for confirming the structure of this compound?

Basic Research Question

  • X-ray crystallography : Resolves 3D molecular geometry and confirms substituent positions (e.g., ethylsulfonyl orientation) .
  • NMR spectroscopy :
    • ¹H NMR : Peaks for butyl protons (δ 0.8–1.5 ppm), piperidine ring protons (δ 2.5–3.5 ppm), and sulfonyl group (no direct protons) .
    • ¹³C NMR : Carboxamide carbonyl (δ ~170 ppm), sulfonyl-linked carbons (δ 50–60 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₂H₂₄N₂O₃S) .

Advanced Consideration : Use dynamic NMR to study conformational flexibility of the piperidine ring in solution .

How can computational methods predict the biological activity of this compound?

Advanced Research Question

  • Molecular docking : Simulate binding affinity to target proteins (e.g., enzymes or receptors). Tools like AutoDock Vina assess interactions with active sites .
  • DFT calculations : Evaluate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity or stability .
  • MD simulations : Study compound behavior in biological membranes over nanoseconds .

Q. Data-Driven Workflow :

Target selection : Prioritize proteins with known piperidine-binding pockets (e.g., serotonin receptors) .

Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

How should researchers address contradictions in reported solubility or stability data?

Advanced Research Question

  • Controlled replication : Repeat experiments under identical conditions (solvent, temperature, pH) .
  • Analytical cross-verification : Use HPLC and TGA (thermogravimetric analysis) to confirm stability profiles .
  • Meta-analysis : Compare data across peer-reviewed studies, noting solvent systems (e.g., DMSO vs. aqueous buffers) .

Example : If solubility in water conflicts, test under buffered (pH 7.4) vs. unbuffered conditions, as protonation of the piperidine nitrogen may vary .

What safety protocols are essential for handling this compound?

Basic Research Question

  • PPE : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride byproducts .
  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the sulfonyl group .

Advanced Consideration : Conduct risk assessment using SDS data (e.g., acute toxicity LD₅₀ values) to design emergency response protocols .

How can researchers design experiments to elucidate the reaction mechanism of sulfonylation in this compound?

Advanced Research Question

  • Isotopic labeling : Use ³⁴S-labeled ethylsulfonyl chloride to track incorporation via MS .
  • Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy (C=O and S=O stretches) .
  • Intermediate trapping : Quench reactions at timed intervals to isolate intermediates (e.g., sulfonic acid derivatives) .

Table 2 : Mechanistic Probes and Outcomes

Probe MethodObservable OutcomeMechanistic Insight
³⁴S labelingIsotope pattern in MSConfirms sulfonyl group origin
In-situ IRDisappearance of S=O reactant peaksIdentifies rate-determining step
DFT transition statesEnergy barriers for intermediatesValidates proposed pathway

What strategies minimize byproducts during this compound synthesis?

Basic Research Question

  • Temperature control : Maintain ≤0°C during sulfonylation to suppress side reactions (e.g., over-sulfonation) .
  • Protecting groups : Temporarily block the carboxamide during butylation to prevent cross-reactivity .
  • Catalytic scavengers : Use polymer-supported reagents to remove excess alkylating agents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-butyl-1-(ethylsulfonyl)piperidine-4-carboxamide
Reactant of Route 2
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N-butyl-1-(ethylsulfonyl)piperidine-4-carboxamide

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